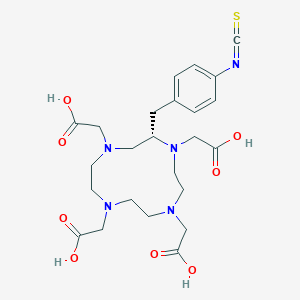
(S)-p-SCN-Bn-DOTA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-p-SCN-Bn-DOTA, also known as (S)-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a bifunctional chelating agent. It is widely used in the field of radiopharmaceuticals for labeling biomolecules with radiometals. The compound’s structure allows it to form stable complexes with various metal ions, making it valuable in diagnostic imaging and targeted radiotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-DOTA typically involves multiple steps. One common method starts with the cyclization of a tetraamine precursor to form the macrocyclic core. This is followed by the introduction of acetic acid groups to the nitrogen atoms of the macrocycle. The final step involves the attachment of the isothiocyanate group to the benzyl moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-p-SCN-Bn-DOTA undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols, forming thiourea and dithiocarbamate derivatives.
Complexation Reactions: The macrocyclic core can form stable complexes with metal ions like gadolinium, copper, and yttrium.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Complexation Reactions: Often performed in aqueous solutions with controlled pH to facilitate metal ion binding.
Major Products
Thiourea and Dithiocarbamate Derivatives: Formed from substitution reactions.
Metal Complexes: Formed from complexation reactions, used in various imaging and therapeutic applications.
Scientific Research Applications
(S)-p-SCN-Bn-DOTA has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions.
Biology: Employed in the labeling of biomolecules for tracking and imaging studies.
Medicine: Integral in the development of radiopharmaceuticals for diagnostic imaging (e.g., PET and MRI) and targeted radiotherapy.
Industry: Utilized in the production of contrast agents and radiolabeled compounds for various applications.
Mechanism of Action
The mechanism of action of (S)-p-SCN-Bn-DOTA involves its ability to form stable complexes with metal ions. The macrocyclic structure provides a high affinity for metal ions, while the isothiocyanate group allows for covalent attachment to biomolecules. This dual functionality enables the compound to deliver metal ions to specific targets, facilitating imaging or therapeutic effects. The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in radiotherapy.
Comparison with Similar Compounds
Similar Compounds
DOTA: 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, lacks the isothiocyanate group.
NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid, has a smaller macrocyclic ring.
TETA: 1,4,8,11-tetraazacyclotetradecane, lacks acetic acid groups.
Uniqueness
(S)-p-SCN-Bn-DOTA is unique due to its bifunctional nature, combining a macrocyclic chelator with an isothiocyanate group. This allows it to form stable metal complexes and covalently attach to biomolecules, making it highly versatile for various applications in imaging and therapy.
Properties
Molecular Formula |
C24H33N5O8S |
|---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |
InChI Key |
UDOPJKHABYSVIX-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



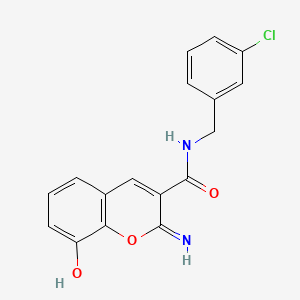
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
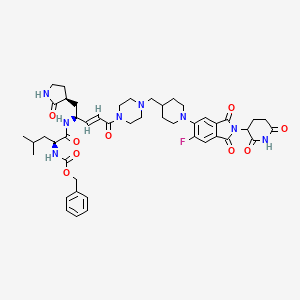

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)
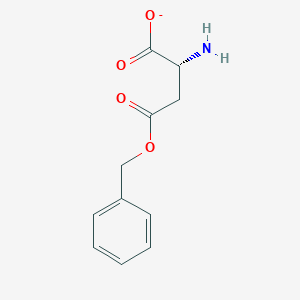
![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)

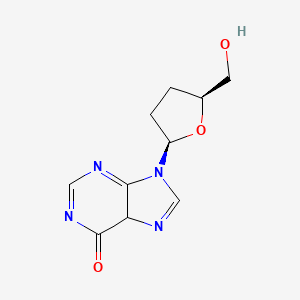
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
